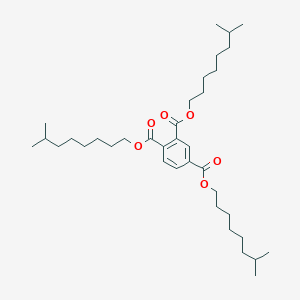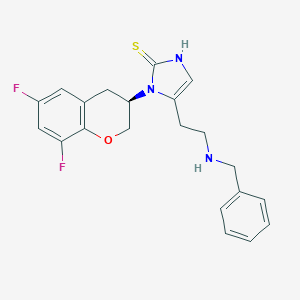
Zamicastat
Übersicht
Beschreibung
Zamicastat, also known as BIA 5-1058, is a compound developed by BIAL-Portela & Cia SA. It acts as a dopamine β-hydroxylase (DBH) inhibitor. DBH is an enzyme involved in the conversion of dopamine to norepinephrine. This compound has both central and peripheral effects due to its ability to cross the blood-brain barrier. One of its notable properties is its antihypertensive action .
Wissenschaftliche Forschungsanwendungen
Zamicastat wurde in verschiedenen wissenschaftlichen Kontexten untersucht:
Herz-Kreislauf-Forschung: Seine blutdrucksenkenden Eigenschaften machen es für kardiovaskuläre Studien relevant.
Pulmonale arterielle Hypertonie (PAH): Klinische Studien haben this compound als Adjuvanstherapie für PAH untersucht.
Weitere potenzielle Anwendungen: Obwohl nicht umfassend untersucht, könnte die DBH-Inhibition von this compound breitere Auswirkungen in der Neurologie und Endokrinologie haben.
5. Wirkmechanismus
This compound hemmt DBH, was zu einer verringerten Noradrenalinsynthese führt. Durch die Modulation der Aktivität des sympathischen Nervensystems beeinflusst es die Blutdruckregulation.
Wirkmechanismus
Target of Action
Zamicastat, also known as BIA 5-1058, is primarily a dopamine β-hydroxylase (DBH) inhibitor . DBH is an enzyme that plays a central and critical role in the catecholamine biosynthetic pathway . This pathway regulates the concentrations of dopamine and norepinephrine, which are crucial for the functioning of the brain and heart .
Mode of Action
This compound interacts with its target, DBH, by inhibiting its activity . This inhibition can cause both central and peripheral effects as this compound can cross the blood-brain barrier (BBB) . The inhibition of DBH leads to a decrease in the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthetic pathway . By inhibiting DBH, this compound reduces the conversion of dopamine to norepinephrine . This can lead to changes in the levels of these neurotransmitters, which can have downstream effects on various physiological processes, including those in the brain and heart .
Pharmacokinetics
The pharmacokinetics of this compound is currently under investigation . In clinical trials, different doses of this compound were evaluated in patients with Pulmonary arterial hypertension (PAH) to find the most promising therapeutic dosage range . The study evaluated the pharmacokinetic profile, safety, tolerability, and efficacy of four different this compound doses .
Result of Action
The inhibition of DBH by this compound leads to a decrease in the levels of norepinephrine . This decrease in sympathetic activity was associated with an improvement in the survival rate of animals treated with this compound in a study . .
Biochemische Analyse
Biochemical Properties
Zamicastat interacts with the enzyme dopamine β-hydroxylase (DBH), which converts dopamine into norepinephrine . This compound acts as a DBH inhibitor, modulating the sympathetic nervous system by reducing norepinephrine biosynthesis in peripheral sympathetic nerves .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In a study on the monocrotaline rat model of pulmonary arterial hypertension, this compound significantly improved the survival rate of treated animals . This was associated with a significant decrease in sympathetic activity, as shown by a reduction in noradrenaline levels in the urine and a significant decrease in noradrenaline tissue content in the ventricles .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of DBH. By inhibiting this enzyme, this compound reduces the biosynthesis of norepinephrine in peripheral sympathetic nerves . This suggests that the beneficial effect of this compound is exerted by a mechanism other than decreasing right ventricular pressure .
Temporal Effects in Laboratory Settings
This compound has shown a fast to moderate absorption, with a time of peak concentration ranging from 1.5 to 6.0 hours post single dose and repeated once-daily administration . It was well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a study on the monocrotaline rat model of pulmonary arterial hypertension, daily treatment with this compound (30 mg/kg/day) was initiated and prolonged until day 27 or 25 . This compound significantly improved the survival rate of treated animals .
Metabolic Pathways
It is known that this compound inhibits DBH, a key enzyme in the catecholamine biosynthetic pathway .
Transport and Distribution
It is known that this compound is well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Subcellular Localization
Given its role as a DBH inhibitor, it is likely that it localizes to areas where DBH is active, such as the synaptic vesicles of nerve terminals .
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für Zamicastat sind in der Literatur nicht umfassend beschrieben. Es wird typischerweise durch organisch-chemische Reaktionen synthetisiert.
Industrielle Produktionsverfahren: Informationen über großtechnische Produktionsverfahren für this compound sind begrenzt. Als Forschungssubstanz wurde es hauptsächlich in klinischen Studien untersucht.
Analyse Chemischer Reaktionen
Reaktionstypen: Zamicastat kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Spezifische Details zu diesen Reaktionen bleiben geheim.
Häufige Reagenzien und Bedingungen: Die Reagenzien und Bedingungen, die in this compound-Reaktionen verwendet werden, sind nicht öffentlich zugänglich. Forscher optimieren diese Parameter in der Regel während der Arzneimittelentwicklung.
Hauptprodukte: Die Hauptprodukte, die bei this compound-Reaktionen gebildet werden, sind nicht explizit dokumentiert. Weitere Forschung ist erforderlich, um die spezifischen Metaboliten und Zwischenprodukte zu entschlüsseln.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Zamicastat liegt in seiner dualen Inhibition von P-Glykoprotein (P-gp) und Brustkrebsresistenzprotein (BCRP). Es zeigt eine konzentrationsabhängige Inhibition beider Transporter . Leider werden spezifische ähnliche Verbindungen nicht explizit aufgeführt.
Eigenschaften
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
| Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zamicastat and what are its downstream effects?
A: this compound is a reversible, noncompetitive inhibitor of Dopamine-β-hydroxylase (DBH) [, ]. DBH is the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves and the adrenal medulla [, ]. By inhibiting DBH, this compound reduces norepinephrine levels and increases dopamine levels in peripheral sympathetically-innervated tissues [, , ]. This modulation of the sympathetic nervous system has been shown to decrease blood pressure and improve cardiometabolic and inflammatory biomarkers [, ].
Q2: What is the molecular structure of this compound?
A: this compound, chemically known as (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione [], has a molecular formula of C21H21F2N3OS and a molecular weight of 397.47 g/mol [].
Q3: How does this compound affect the cardiovascular system?
A: this compound primarily acts on the sympathetic nervous system by inhibiting DBH []. This leads to a decrease in norepinephrine levels, which are responsible for vasoconstriction and increased heart rate []. As a result, this compound exhibits a dose-dependent decrease in both systolic and diastolic blood pressure without affecting heart rate []. Studies in Spontaneously Hypertensive Rats (SHRs) show that this compound can effectively lower blood pressure [, , ].
Q4: What is the impact of this compound on the cardiovascular system during stress responses?
A: this compound effectively attenuates the blood pressure response to stressors like the cold pressor test []. In healthy subjects, this compound administration reduced both systolic and mean arterial pressure responses to cold stimulus []. This further highlights its role in modulating the sympathetic nervous system's overdrive during stressful situations.
Q5: Are there any potential benefits of this compound beyond blood pressure control?
A: Beyond its antihypertensive effects, this compound exhibits promising results in improving cardiometabolic and inflammatory markers []. Studies in aged SHRs demonstrated that this compound treatment reduced plasma triglycerides, free fatty acids, and inflammatory markers like CRP, MCP-1, and various interleukins []. This suggests broader therapeutic potential for this compound in addressing cardiovascular disease complexities.
Q6: How effective is this compound in treating Pulmonary Arterial Hypertension (PAH)?
A: Preclinical studies in the monocrotaline (MCT) rat model of PAH have shown that this compound improves survival rates [, , ]. While it doesn't directly reduce the elevated right ventricular pressure, its beneficial effect is thought to be mediated by mechanisms beyond pressure reduction [].
Q7: What are the electrophysiological effects of this compound on the heart?
A: Research in MCT-treated rats indicates that this compound can reduce cardiac arrhythmias []. Compared to untreated MCT rats, those treated with this compound showed a lower incidence of arrhythmias like bundle branch blocks, atrioventricular blocks, atrial fibrillation, and ventricular fibrillation []. This suggests a protective effect of this compound against arrhythmogenesis in PAH.
Q8: How is this compound metabolized in the body?
A: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have been conducted in rats and dogs []. Further research has explored its in vitro metabolism across different species and identified the cytochrome P450 (CYP) enzymes involved in its metabolic breakdown [].
Q9: Are there any known drug-drug interactions with this compound?
A: Several clinical trials have investigated potential drug-drug interactions between this compound and other medications commonly used for PAH and other conditions. These studies examined interactions with Bosentan [], Sildenafil [], Treprostinil [], and Warfarin [].
Q10: What is the safety profile of this compound?
A: Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of this compound in healthy volunteers []. Additionally, studies have investigated its effects on cardiac repolarization [] and the potential for P-glycoprotein transporter inhibition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)

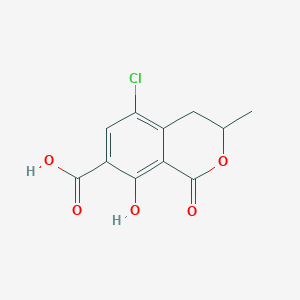
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
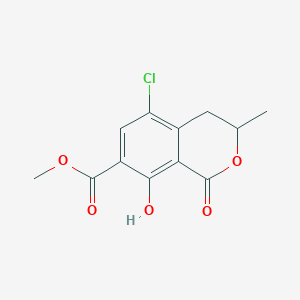
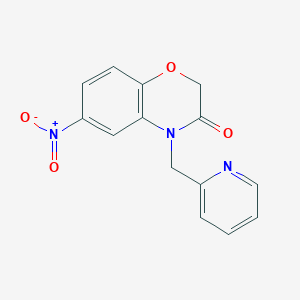
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
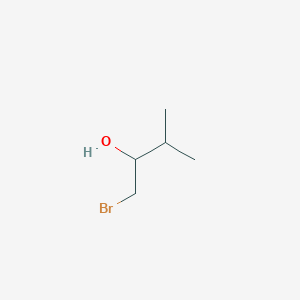


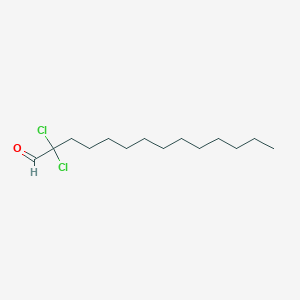
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
